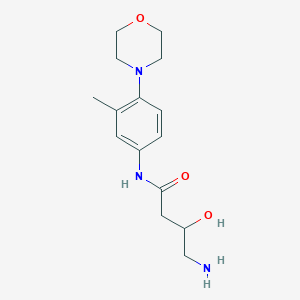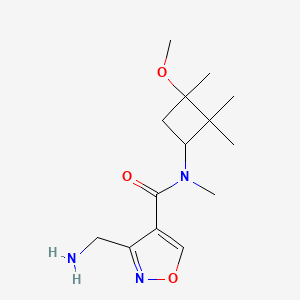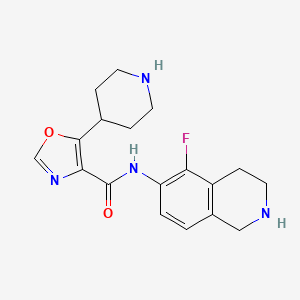
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide, also known as AMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMMB is a small molecule that belongs to the class of amides and has a molecular weight of 329.4 g/mol.
Mechanism of Action
The mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide involves the inhibition of the target enzymes by binding to their active sites. The inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, in the synaptic cleft, which enhances cholinergic neurotransmission. The inhibition of monoamine oxidase leads to an increase in the concentration of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain, which has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a convenient tool for studying enzyme inhibition. It also exhibits potent inhibitory activity against a variety of enzymes, making it a versatile compound for studying the effects of enzyme inhibition on physiological processes.
However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide. One area of interest is the development of novel this compound analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of the mechanism of action of this compound may provide insights into the regulation of physiological processes and the development of novel therapeutics.
Synthesis Methods
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholin-4-ylphenylamine with 4-chloro-3-hydroxybutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-aminobutanoyl chloride. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-8-12(17-15(20)9-13(19)10-16)2-3-14(11)18-4-6-21-7-5-18/h2-3,8,13,19H,4-7,9-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNVYIKSVUYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC(CN)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-2-amino-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-3-phenylmethoxybutan-1-one](/img/structure/B7439252.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)


![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)
![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![1-[4-(3,3-Dimethylazetidin-2-yl)piperidin-1-yl]-2-(1-methoxypiperidin-4-yl)ethanone](/img/structure/B7439344.png)